molecular formula C9H10INO B3043764 3-iodo-N,N-dimethylbenzamide CAS No. 91506-06-8

3-iodo-N,N-dimethylbenzamide

Cat. No. B3043764
CAS RN: 91506-06-8
M. Wt: 275.09 g/mol
InChI Key: XSLDOPYONMGECY-UHFFFAOYSA-N
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Description

3-Iodo-N,N-dimethylbenzamide is a chemical compound with the CAS Number: 91506-06-8 . It has a molecular weight of 275.09 .


Molecular Structure Analysis

The InChI code for 3-iodo-N,N-dimethylbenzamide is 1S/C9H10INO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Iodo-N,N-dimethylbenzamide is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Catalytic Applications : [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, related to 3-iodo-N,N-dimethylbenzamide, has been developed as a highly reactive and easily separable catalyst for oxidative cleavage processes, indicating potential catalytic uses for similar compounds (Yakura et al., 2018).
  • Synthesis of Chemical Intermediates : Research shows the synthesis of various benzamide derivatives, which are important intermediates in chemical synthesis. For example, the preparation of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, demonstrates the role of similar compounds in synthesizing complex molecules (Zhang Zho, 2014).

Nuclear Medicine and Imaging

  • Radiolabeled Compounds for Imaging : Compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, synthesized with iodine-131, are used in nuclear medicine for body distribution studies, indicating the potential of 3-iodo-N,N-dimethylbenzamide derivatives in imaging applications (Braun et al., 1977).

Organic Chemistry and Reaction Mechanisms

  • Study of Reaction Mechanisms : The reactions of iodomethylate derivatives of N,N-dimethylthiobenzamide with nucleophilic reagents have been examined, showcasing the utility of 3-iodo-N,N-dimethylbenzamide in studying organic reaction mechanisms (Mukaiyama et al., 1965).
  • Oxidation Studies : Studies on the oxidation of methyl groups in N,N-dimethylbenzamides provide insights into chemical processes and reaction pathways, relevant to compounds like 3-iodo-N,N-dimethylbenzamide (Iley et al., 1990).

Pharmacological Research

  • Drug Synthesis : Synthesis of derivatives of radioiodinated phenylalkylamines for brain mapping suggests the role of 3-iodo-N,N-dimethylbenzamide in the development of new pharmacological agents (Sintas et al., 1998).

Material Science

  • Development of Photosensitizers : The synthesis of lutetium(III) acetate phthalocyanine derivatives for photodynamic therapy shows the application of benzamide derivatives in developing materials for medical applications (Al-Raqa et al., 2017).

Safety and Hazards

3-Iodo-N,N-dimethylbenzamide is classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDOPYONMGECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308983
Record name 3-Iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-N,N-dimethylbenzamide

CAS RN

91506-06-8
Record name 3-Iodo-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91506-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

EDCl (1.3 g, 6.6 mmol) was added to a solution of dimethylamine in THF (2 M, 6 mL, 10 mmol) and 3-iodobenzoic acid (1.5 g, 6 mmol). After 18 h stirring the reaction was transferred into water, and then extracted with ethyl acetate. The organic phase was dried over sodium sulfate. The solvent was evaporated to afford the product as a viscous, clear oil. The product was used in the next reaction step without further purification. MS m/z: 276 [M+H].
Name
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1.3 g
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reactant
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6 mL
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1.5 g
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

EDCI (1.3 g, 6.6 mmol) was added to a solution of dimethylamine in THF (2 M, 6 mL, 10 mmol) and 3-iodobenzoic acid (1.5 g, 6 mmol). After 18 h stirring the reaction was transferred into water, and then extracted with ethyl acetate. The organic phase was dried over sodium sulfate. The solvent was evaporated to afford the product as a viscous, clear oil. The product was used in the next reaction step without further purification. MS m/z: 276 [M+H]+.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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6 mL
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1.5 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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